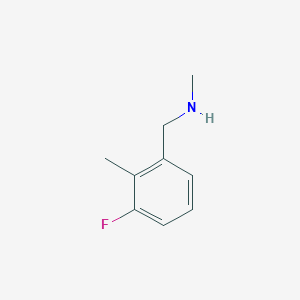
1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of substituted phenylamines It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 3-fluoro-2-methylbenzaldehyde
Reagent: Methylamine
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions. The temperature is maintained around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenylamines
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylbenzaldehyde
- 3-Fluoro-2-methylphenylamine
Uniqueness
1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine is unique due to the combination of its fluorine and methyl substituents, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced binding affinity, and improved stability compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various fields of science and industry.
Propiedades
Número CAS |
645378-63-8 |
|---|---|
Fórmula molecular |
C9H12FN |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3 |
Clave InChI |
NXBWTCUBVVJVOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


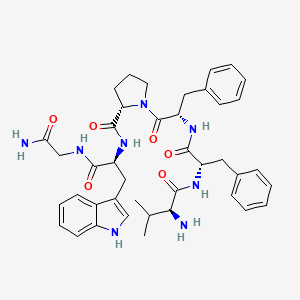
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
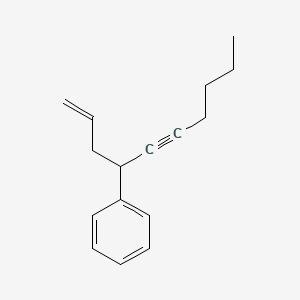

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

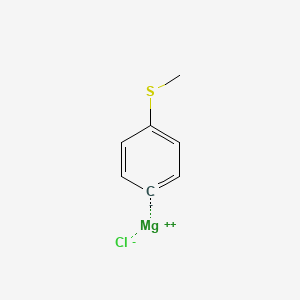

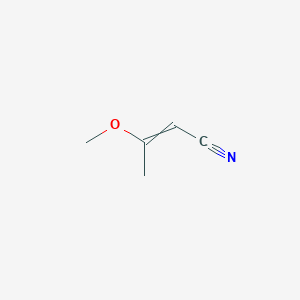
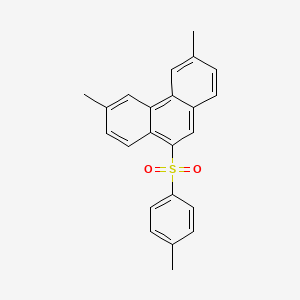
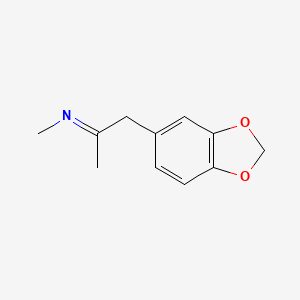

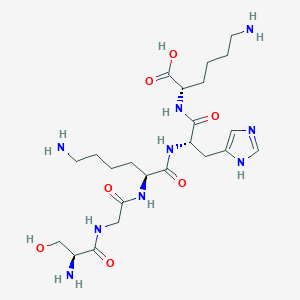
propanedinitrile](/img/structure/B12584108.png)
